N-Acetyl-DL-alanine-3,3,3-d3
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Overview
Description
N-Acetyl-DL-alanine-3,3,3-d3 is a stable isotope-labeled compound with the chemical formula CD₃CH(NHCOCH₃)CO₂H. Its molecular weight is 134.15 g/mol . This compound is a deuterated derivative of DL-alanine, an α-amino acid commonly found in proteins. The “DL” prefix indicates that it contains both D- and L-enantiomers.
Preparation Methods
Synthetic Routes::
Deuterium Exchange: N-Acetyl-DL-alanine-3,3,3-d3 can be synthesized by replacing the hydrogen atoms in the alanine molecule with deuterium (³H) atoms. This process involves isotopic exchange reactions using deuterated reagents.
Chemical Synthesis: A more specific synthetic route would involve acetylating deuterated alanine using acetic anhydride or acetyl chloride.
Industrial Production:: Industrial-scale production typically involves the deuterium exchange method, followed by purification and isolation.
Chemical Reactions Analysis
Reactions::
Hydrolysis: N-Acetyl-DL-alanine-3,3,3-d3 can undergo hydrolysis to yield deuterated alanine and acetic acid.
Amide Formation: It can react with amines to form amides.
Esterification: Reaction with alcohols can lead to ester formation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis.
Amide Formation: Deuterated amines (e.g., deuterated ammonia or deuterated primary amines).
Esterification: Deuterated alcohols (e.g., deuterated methanol).
Major Products:: The major products depend on the specific reaction conditions. For hydrolysis, the products are deuterated alanine and acetic acid.
Scientific Research Applications
N-Acetyl-DL-alanine-3,3,3-d3 finds applications in various fields:
Metabolic Studies: Used as a tracer in metabolic studies to investigate amino acid metabolism.
Protein Structure and Function: Incorporation into proteins allows researchers to study protein folding, stability, and interactions.
Pharmacokinetics: Used in drug metabolism studies to track labeled compounds in vivo.
Mechanism of Action
The exact mechanism of action for N-Acetyl-DL-alanine-3,3,3-d3 depends on its specific application. its incorporation into proteins and metabolic pathways contributes to its effects.
Comparison with Similar Compounds
N-Acetyl-DL-alanine-3,3,3-d3 is unique due to its deuterium labeling. Similar compounds include DL-alanine (non-deuterated) and other stable isotope-labeled amino acids.
Remember that this compound serves as a valuable tool in research and provides insights into biological processes.
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
2-acetamido-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
KTHDTJVBEPMMGL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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